

# Application Note: Structural Elucidation of 10-Oxohexadecanoic Acid Using High-Resolution NMR Spectroscopy

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## Compound of Interest

Compound Name: 10-Oxohexadecanoic acid

CAS No.: 818-26-8

Cat. No.: B1608582

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## Introduction: The Challenge of Isomeric Purity in Fatty Acid Derivatives

**10-Oxohexadecanoic acid** is a keto fatty acid, a class of molecules with significant roles in biochemistry and as synthetic intermediates. As a 16-carbon chain fatty acid with a carbonyl group at the C-10 position, its precise structural characterization is paramount. Ambiguity in the position of the oxo group along the alkyl chain can lead to vastly different chemical and biological properties. Therefore, confirming the exact isomeric structure is a critical quality control step in both research and industrial settings.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such molecules.<sup>[1][2]</sup> Unlike mass spectrometry, which provides molecular weight and fragmentation data, NMR offers a complete picture of the molecular framework by probing the chemical environment of each carbon and hydrogen atom. This application note provides a comprehensive guide and detailed protocols

for the complete structural verification of **10-oxohexadecanoic acid** using a combination of one-dimensional ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC) NMR experiments.

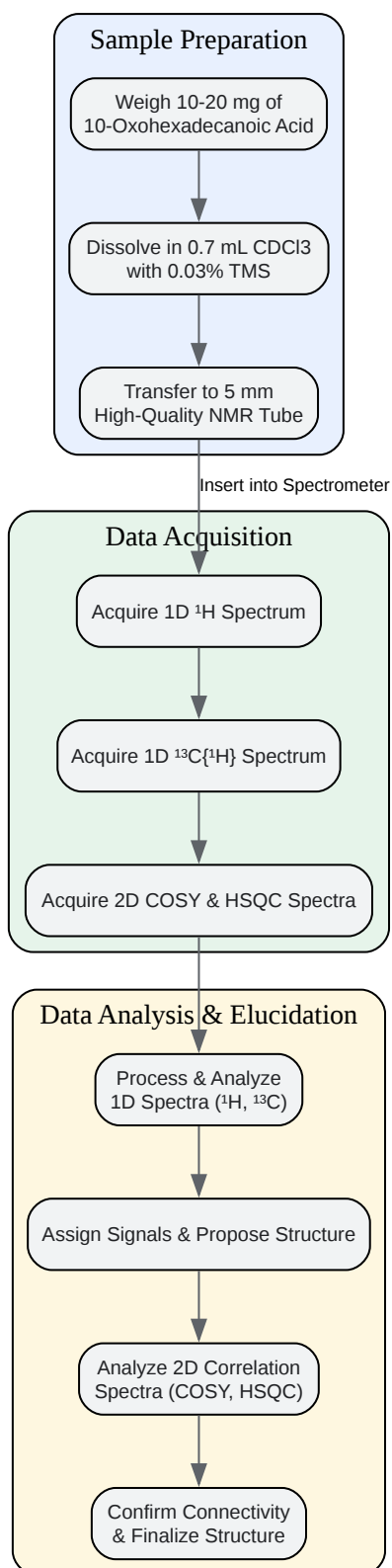
## Foundational Principles: Decoding the NMR Spectrum

The power of NMR lies in two key principles: chemical shift and spin-spin coupling.

- **Chemical Shift ( $\delta$ ):** The location of a signal (peak) in an NMR spectrum, measured in parts per million (ppm), is dictated by the electronic environment of the nucleus. Electron-withdrawing groups, such as the carboxylic acid and ketone carbonyls in **10-oxohexadecanoic acid**, "deshield" nearby nuclei, causing their signals to appear at higher ppm values (downfield). Conversely, nuclei in electron-rich environments are shielded and appear at lower ppm values (upfield). The broad range of  $^{13}\text{C}$  chemical shifts (typically 0-220 ppm) makes it particularly powerful for identifying different types of carbon atoms.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Spin-Spin Coupling (J-coupling):** Protons on adjacent carbons interact, causing their respective signals to split into multiplets (e.g., triplets, quartets). The pattern of this splitting reveals the number of neighboring protons, providing direct evidence of molecular connectivity. This is fundamental to piecing together the carbon chain.

## Experimental Workflow: From Sample to Structure

The path from a powdered sample to a confirmed molecular structure is a systematic process. This workflow ensures data quality and reproducibility.



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## Sources

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- [3. bhu.ac.in \[bhu.ac.in\]](https://www.bhu.ac.in)
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